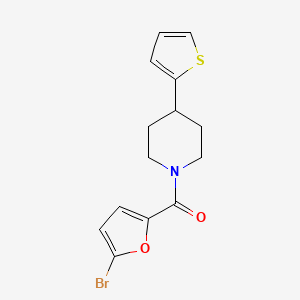

![molecular formula C8H12N2O3 B2567323 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid CAS No. 1384713-18-1](/img/structure/B2567323.png)

2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

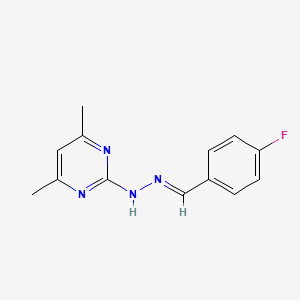

“2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 1384713-18-1 . It has a molecular weight of 184.19 . The IUPAC name for this compound is [(1,3,5-trimethyl-1H-pyrazol-4-yl)oxy]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O3/c1-5-8(13-4-7(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 228-230 .Scientific Research Applications

Germination Inhibition : Some derivatives have been found to inhibit the germination of seeds, like lettuce seeds. For instance, (5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid isolated from Erigeron annuus flowers exhibits this effect (Oh et al., 2002).

Synthesis of Heterocyclic Compounds : Pyrazolone derivatives, including some related to 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid, are used in synthesizing new compounds with potential analgesic and anti-inflammatory activities (Kuo et al., 1984).

Crystal Engineering and Coordination Polymers : The synthesis and characterization of complexes and coordination polymers based on pyrazole-carboxylic acid ligands, a category that includes compounds related to this compound, play a significant role in crystal engineering (Radi et al., 2017).

Corrosion Inhibition : Derivatives of pyrazoline, which can be synthesized from compounds similar to this compound, are effective as corrosion inhibitors for metals like mild steel in acidic environments (Lgaz et al., 2018).

Fluorescent Property Evaluation : Some pyrazoline derivatives show fluorescence properties when irradiated with ultraviolet radiation, which is significant for applications in fluorescence studies (Hasan et al., 2011).

Catalysis : Derivatives of this compound are used in catalysts for reactions like the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water (Xie et al., 2014).

Bioassay Screening : Some organotin derivatives of bis(pyrazol-1-yl)acetic acid display certain cytotoxicities for cancer cells like Hela cells in vitro, suggesting potential applications in cancer research (Wen et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

2-(1,3,5-trimethylpyrazol-4-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5-8(13-4-7(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNGSZMPNLRHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide](/img/structure/B2567242.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2567250.png)

![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2567252.png)

![3-[(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2567254.png)

![2-{[(2H-indazol-6-yl)amino]methyl}phenol](/img/structure/B2567256.png)

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2567261.png)

![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2567262.png)